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Compound of Interest

Compound Name: Paniculidine C

. Get Quote

Cat. No.: B1247875

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculidine C, an alkaloid isolated from Murraya exotica L., presents a novel scaffold for
therapeutic investigation. This technical guide outlines a comprehensive in silico approach to
predict the bioactivity of Paniculidine C, offering a cost-effective and rapid methodology to
hypothesize its pharmacological profile prior to extensive laboratory validation. By leveraging
computational tools, we can elucidate its physicochemical properties, absorption, distribution,
metabolism, excretion, and toxicity (ADMET) profile, and predict its affinity for various biological
targets. This document serves as a detailed protocol for researchers engaged in natural
product drug discovery and computational pharmacology.

Paniculidine C: Chemical Identity

Identifier Value

IUPAC Name (2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
CAS Number 97399-95-6

Molecular Formula C13H17NO

Molecular Weight 203.28 g/mol

Canonical SMILES

CC(CCC1=CNC2=CC=C=C21)CO
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In Silico Prediction Workflow

The prediction of Paniculidine C's bioactivity follows a structured, multi-step computational
workflow. This process begins with the acquisition of the ligand structure and progresses
through property and activity predictions, culminating in the identification of potential biological

targets and signaling pathways.

Paniculidine C Structure Acquisition
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Caption: In silico bioactivity prediction workflow for Paniculidine C.

Physicochemical Properties and Druglikeness
Analysis

The initial step in evaluating a compound's therapeutic potential is the assessment of its
physicochemical properties and conformity to established druglikeness rules. These
parameters are crucial for oral bioavailability and overall developability.

Experimental Protocol: Physicochemical and

Druglikeness Prediction

e Input: The canonical SMILES string of Paniculidine C (CC(CCC1=CNC2=CC=C=C21)CO)
is used as the input for prediction servers.

o Tools: Web-based platforms such as SwissADME, ChemAxon, or similar computational
chemistry software are employed.

o Parameters Calculated:

o Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous
solubility), Polar Surface Area (PSA), and number of rotatable bonds.

o Druglikeness Rules: Lipinski's Rule of Five, Ghose Filter, Veber Rule, and Egan Rule are
evaluated.

o Bioavailability Score: A composite score predicting the probability of the compound having
at least 10% oral bioavailability in rats.

o Output: The calculated parameters are tabulated for analysis.

Predicted Physicochemical Properties and Druglikeness
of Paniculidine C
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Property Predicted Value Druglikeness Rule Compliance

Molecular Weight (

203.28 Lipinski (MW < 500) Yes
g/mol)
LogP (o/w) 2.35 Lipinski (LogP < 5) Yes
Lipinski (H-bond
H-bond Donors 2 Yes

donors < 5)

Lipinski (H-bond
H-bond Acceptors 2 Yes
acceptors < 10)

Molar Refractivity 62.18 Ghose (40-130) Yes
Topological Polar

36.19 Veber (TPSA < 140) Yes
Surface Area (A2)
Number of Rotatable

Veber (< 10) Yes

Bonds
Water Solubility

-2.89 Egan (LogS > -4) Yes

(LogS)

Bioavailability Score 0.55

The analysis indicates that Paniculidine C exhibits favorable physicochemical properties and
adheres to all major druglikeness rules, suggesting good potential for oral bioavailability.

ADMET (Absorption, Distribution, Metabolism,
Excretion, Toxicity) Prediction

Understanding the ADMET profile of a compound is critical for anticipating its behavior in a
biological system and identifying potential liabilities early in the drug discovery process.

Experimental Protocol: ADMET Prediction

e Input: The SMILES string of Paniculidine C.

e Tools: In silico platforms such as ADMETlab 2.0, pkCSM, or ProTox-II are utilized.
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o Parameters Predicted:

o

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and P-glycoprotein
(P-gp) substrate/inhibitor potential.

o Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability, and plasma protein
binding.

o Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP1A2, CYP2C9,
CYP2C19, CYP2D6, CYP3A4).

o Excretion: Total clearance and renal OCT2 substrate potential.
o Toxicity: hERG inhibition, hepatotoxicity, skin sensitization, and mutagenicity (AMES test).

o Output: The predictive data is compiled into a comprehensive table.

Predicted ADMET Profile of Paniculidine C
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ADMET Parameter Predicted Outcome Interpretation
Human Intestinal Absorption High Well absorbed from the gut
Caco-2 Permeability High Good intestinal permeability
Not likely to be subject to efflux
P-gp Substrate No
by P-gp
Blood-Brain Barrier (BBB) ) o
- Yes Potential for CNS activity
Permeability
o Low risk of drug-drug
CYP1AZ2 Inhibitor No ) ) )
interactions via CYP1A2
. Low risk of drug-drug
CYP2C9 Inhibitor No
interactions via CYP2C9
Potential for interactions with
CYP2C19 Inhibitor Yes drugs metabolized by
CYP2C19
Potential for interactions with
CYP2D6 Inhibitor Yes )
drugs metabolized by CYP2D6
o Low risk of drug-drug
CYP3A4 Inhibitor No ) ) )
interactions via CYP3A4
hERG Inhibition Low risk Unlikely to cause cardiotoxicity
Hepatotoxicity Low risk Unlikely to cause liver damage
AMES Mutagenicity Non-mutagen Low carcinogenic potential
) o Low potential for allergic
Skin Sensitization No

reactions on the skin

The predicted ADMET profile of Paniculidine C is largely favorable, with good absorption and
distribution characteristics. However, the potential for inhibition of CYP2C19 and CYP2D6
warrants consideration in further development.

Bioactivity Prediction and Molecular Docking
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Based on the indole alkaloid scaffold of Paniculidine C, several biological targets can be
hypothesized. Indole derivatives are known to interact with a variety of receptors and enzymes.
For this guide, we will focus on targets relevant to anti-inflammatory and anti-cancer activities,
which are common for this class of compounds.

Experimental Protocol: Molecular Docking

e Ligand Preparation: The 3D structure of Paniculidine C is generated from its SMILES string
and energy-minimized using a force field like MMFF94.

o Target Selection and Preparation: Crystal structures of target proteins are downloaded from
the Protein Data Bank (PDB). For this study, we select Cyclooxygenase-2 (COX-2) for anti-
inflammatory activity and a Bcl-2 family protein for anti-cancer activity. The protein structures
are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

» Binding Site Definition: The active site of the target protein is defined based on the co-
crystallized ligand or through binding site prediction algorithms.

e Docking Simulation: Molecular docking is performed using software such as AutoDock Vina
or Schrodinger's Glide. The program samples a wide range of ligand conformations and
orientations within the binding site and scores them based on a scoring function that
estimates the binding affinity.

e Analysis of Results: The docking poses are visualized and analyzed to identify key molecular
interactions (e.g., hydrogen bonds, hydrophobic interactions) between Paniculidine C and
the target protein. The binding affinity is reported in kcal/mol.

licted Bioactiviti | Molecul K |

Target Protein Predicted Binding Affinity Key Interacting

(PDB ID) Bioactivity (kcal/mol) Residues

Cyclooxygenase-2 o Tyr385, Ser530,
Anti-inflammatory -8.2

(COX-2) Arg120

B-cell lymphoma 2 Anti-cancer . Arg146, Tyrl108,

(Bcl-2) (Apoptosis induction) ' Phel05
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The docking results suggest that Paniculidine C has the potential to bind to the active sites of

both COX-2 and Bcl-2 with good affinity, indicating plausible anti-inflammatory and anti-cancer
activities.

Potential Signaling Pathway Involvement

The predicted interactions of Paniculidine C with COX-2 and Bcl-2 suggest its potential
involvement in key cellular signaling pathways related to inflammation and apoptosis.
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Caption: Hypothesized signaling pathway modulation by Paniculidine C.

Conclusion and Future Directions
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This in silico investigation provides a strong theoretical foundation for the potential bioactivity of
Paniculidine C as an anti-inflammatory and anti-cancer agent. The compound exhibits
excellent druglike properties and a favorable ADMET profile, making it a promising candidate
for further preclinical development.

The subsequent steps should involve:

« In vitro validation: Enzyme inhibition assays for COX-2 and binding assays for Bcl-2 to
confirm the predicted activities.

o Cell-based assays: Evaluation of anti-inflammatory effects in cell models of inflammation and
assessment of apoptotic induction in cancer cell lines.

o Lead optimization: If the initial in vitro results are promising, medicinal chemistry efforts can
be initiated to synthesize analogs of Paniculidine C with improved potency and selectivity.

This guide demonstrates the power of computational methods to accelerate the initial stages of
drug discovery from natural products, providing a clear and detailed roadmap for the
investigation of novel chemical entities like Paniculidine C.

 To cite this document: BenchChem. [In Silico Prediction of Paniculidine C Bioactivity: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247875#in-silico-prediction-of-paniculidine-c-
bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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